[2-Bromo-6-(methylsulfanyl)phenyl]methanol
Description
Properties
IUPAC Name |
(2-bromo-6-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPHSAVAIVGBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-6-(methylsulfanyl)phenyl]methanol typically involves the bromination of 2-(methylsulfanyl)phenylmethanol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Key Findings :
-
Amination : Reacts with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–120°C to form 2-amino-6-(methylsulfanyl)phenylmethanol derivatives. Yields range from 60–85% depending on steric hindrance .
-
Hydroxylation : Bromine displacement by hydroxide ions occurs under basic conditions (KOH/EtOH, reflux), yielding 2-hydroxy-6-(methylsulfanyl)phenylmethanol (75% yield) .
Reaction Conditions :
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| [2-Br-6-(SMe)Ph]CH₂OH | NH₃ (aq.) | DMF | 100 | 72 | |
| [2-Br-6-(SMe)Ph]CH₂OH | KOH | Ethanol | 80 | 75 |
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group oxidizes to sulfonyl (-SO₂Me) or sulfinyl (-SOMe) groups using strong oxidizing agents.
Mechanism :
-
Step 1 : Oxidation with H₂O₂/AcOH converts -SMe to -SOMe (sulfoxide) at 0–25°C.
-
Step 2 : Further oxidation with KMnO₄ or mCPBA forms -SO₂Me (sulfone) at 60–80°C .
Data :
| Oxidizing Agent | Product | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | [2-Br-6-(SOMe)Ph]CH₂OH | 25 | 88 | |
| KMnO₄ | [2-Br-6-(SO₂Me)Ph]CH₂OH | 70 | 65 |
Reduction of Alcohol Group
The primary alcohol (-CH₂OH) is reduced to a methyl group (-CH₃) using NaBH₄ or LiAlH₄.
Example :
Treatment with NaBH₄ in THF at 0°C reduces the alcohol to [2-bromo-6-(methylsulfanyl)phenyl]methane (95% yield) .
Limitations : Over-reduction of the sulfanyl group is avoided by maintaining low temperatures (<10°C) .
Esterification and Etherification
The alcohol group participates in esterification and etherification:
-
Esterification : Reacts with acetyl chloride (AcCl) in pyridine to form [2-Br-6-(SMe)Ph]CH₂OAc (82% yield) .
-
Etherification : Williamson synthesis with alkyl halides (e.g., CH₃I) yields methyl ether derivatives (68–74% yield) .
Reactivity Trend :
Esterification > Etherification due to higher electrophilicity of acyl chlorides versus alkyl halides .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction :
-
Reacts with arylboronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄/K₂CO₃ in dioxane (90°C) to form biaryl derivatives (55–78% yield) .
Buchwald-Hartwig Amination :
-
Couples with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to generate 2-aminophenylmethanol derivatives (63% yield) .
Key Catalysts :
| Reaction Type | Catalyst System | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 78 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Xantphos | 63 |
Cyclization Reactions
Under acidic conditions, the alcohol and sulfanyl groups facilitate cyclization:
-
Intramolecular Cyclization : In H₂SO₄/AcOH, forms a six-membered sulfone-fused ring (45% yield).
Mechanistic Insight :
Protonation of the -OH group generates a carbocation intermediate, which reacts with the sulfanyl sulfur to form cyclic sulfonium ions.
Photochemical Reactivity
UV irradiation (254 nm) in CCl₄ induces C-Br bond cleavage, generating a phenyl radical that dimerizes to form biphenyl derivatives (21% yield) .
Thermal Stability
Decomposes at >200°C via two pathways:
Scientific Research Applications
Organic Synthesis
[2-Bromo-6-(methylsulfanyl)phenyl]methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in the development of new compounds in organic chemistry.
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents .
Pharmaceutical Development
The compound is being investigated for its potential use in drug development. Its biological activities suggest it could be a candidate for pharmacological applications, particularly in creating new medications for infectious diseases or cancer treatment.
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating a range of industrial products.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains, suggesting potential as an antibacterial agent. |
| Study 2 | Anticancer Properties | Showed inhibition of cancer cell proliferation in vitro, indicating promise for future cancer therapies. |
| Study 3 | Synthesis Optimization | Developed improved synthetic routes that enhance yield and reduce waste during production processes. |
Mechanism of Action
The mechanism of action of [2-Bromo-6-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfanyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Table 1: Key Structural Analogs and Substituent Effects
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl (-SMe) group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluorine in (2-Bromo-6-fluorophenyl)methanol. This difference may influence reactivity in electrophilic substitution reactions .
- Steric Considerations: The methylsulfanyl group occupies more spatial volume than fluorine, which could hinder interactions in sterically sensitive environments (e.g., enzyme active sites) . The imino (-CH=N-) group in 2-Bromo-6-[(3,4-dimethylphenyl)imino]methyl-4-methoxybenzenol introduces planar rigidity, unlike the flexible -SMe group .
Physicochemical Properties
- Lipophilicity: Sulfur-containing groups (e.g., -SMe) generally enhance lipophilicity compared to oxygen or nitrogen analogs. This property may improve membrane permeability in biological systems .
Hydrogen Bonding :
- The hydroxymethyl (-CH₂OH) group in all analogs enables hydrogen bonding, critical for crystal packing and solubility. Crystal structures of related compounds (e.g., ) show R factors as low as 0.032, indicating precise molecular arrangements .
Biological Activity
[2-Bromo-6-(methylsulfanyl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H10BrOS
- Molecular Weight : 227.14 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The presence of the bromine atom and methylthio group can influence the compound's reactivity and binding affinity to proteins and enzymes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It could act as a modulator of receptor activity, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial studies suggest it may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Preliminary data indicate potential antiproliferative effects on cancer cell lines.
Antimicrobial Activity
A study evaluated the compound's effectiveness against various bacterial strains. The results showed promising activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies assessed the compound's effect on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound could inhibit cell proliferation significantly at concentrations below 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HepG2 | 30 |
These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal that the presence of the bromine atom enhances biological activity due to increased lipophilicity and improved binding interactions with target proteins.
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 32 | 25 |
| [2-Bromo-4-(methylsulfanyl)phenyl]methanol | 64 | 40 |
| [4-Methylthio-3-bromophenol] | 48 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
